

Chemical structure and IUPAC name of Boc-2,5-difluoro-D-phenylalanine

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Compound of Interest

Compound Name: *Boc-2,5-difluoro-D-phenylalanine*

Cat. No.: *B1280429*

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A Comprehensive Technical Guide to Boc-2,5-difluoro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC name, physicochemical properties, and synthesis of **Boc-2,5-difluoro-D-phenylalanine**. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique properties due to the presence of fluorine atoms.

Chemical Structure and IUPAC Name

Boc-2,5-difluoro-D-phenylalanine is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and two fluorine atoms substituted on the phenyl ring at positions 2 and 5.

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2,5-difluorophenyl)propanoic acid

CAS Number: 261380-31-8

Molecular Formula: C₁₄H₁₇F₂NO₄

Chemical Structure Diagram:

Caption: Chemical structure of **Boc-2,5-difluoro-D-phenylalanine**.

Physicochemical Data

Specific experimental data for **Boc-2,5-difluoro-D-phenylalanine** is not readily available in the literature. However, data for analogous compounds can provide useful reference points.

Property	Boc-2,5-difluoro-D-phenylalanine (Predicted/Calculated)	Boc-3,5-difluoro-L-phenylalanine[1]	Boc-D-phenylalanine[2][3]
Molecular Weight	301.29 g/mol	301.3 g/mol	265.30 g/mol
Melting Point	Not available	109-115 °C	Not available
Optical Rotation	Not available	$[\alpha]D^{25} = -31 \pm 2^\circ$ (c=1 in DMF)	$[\alpha]D^{20} = -25 \pm 1^\circ$, c = 1% in ethanol
Appearance	Not available	White to off-white powder	Not available
Purity	Not available	≥ 99% (HPLC)	≥ 99.0% (sum of enantiomers, TLC)
Storage Conditions	Not available	0-8 °C	2-8°C

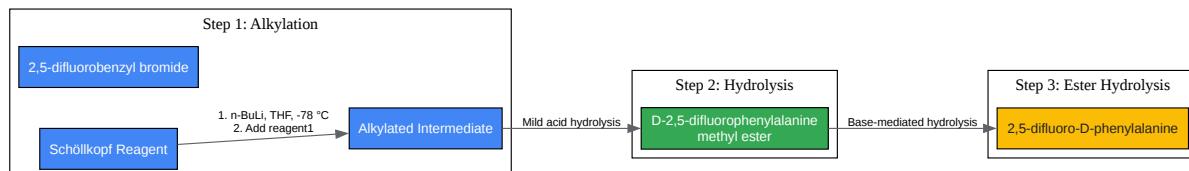
Experimental Protocols

A specific, validated experimental protocol for the synthesis of **Boc-2,5-difluoro-D-phenylalanine** is not detailed in readily available literature. However, its synthesis would logically follow two key steps: the synthesis of the unnatural amino acid 2,5-difluoro-D-phenylalanine, followed by the protection of its amino group with a Boc moiety.

Synthesis of 2,5-difluoro-D-phenylalanine

The synthesis of fluorinated phenylalanine derivatives can be achieved through various methods. One established approach is the alkylation of a chiral glycine equivalent, such as the Schöllkopf reagent, with a corresponding fluorinated benzyl bromide.[4]

Hypothetical Workflow for the Synthesis of 2,5-difluoro-D-phenylalanine:



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Caption: Plausible synthetic workflow for 2,5-difluoro-D-phenylalanine.

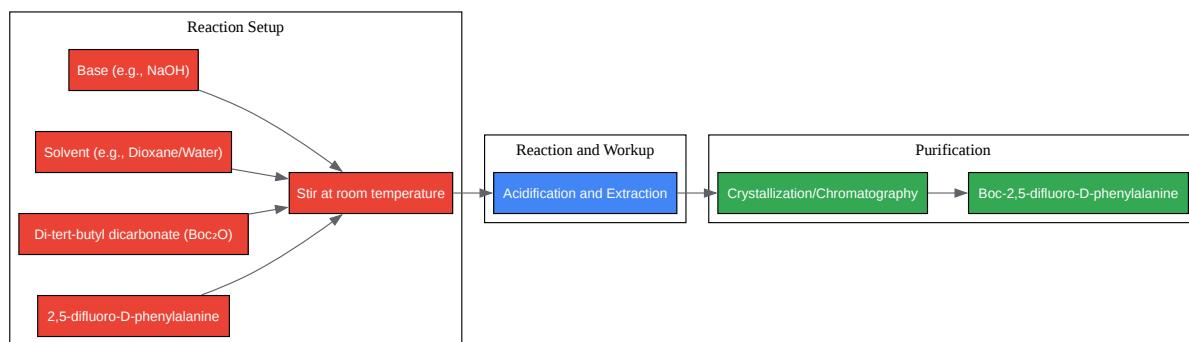
Detailed Hypothetical Protocol:

- **Alkylation:** The Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to deprotonate the reagent. Subsequently, a solution of 2,5-difluorobenzyl bromide in THF is added, and the reaction is stirred at low temperature before being allowed to warm to room temperature.
- **Hydrolysis to Ester:** The resulting alkylated intermediate is subjected to mild acidic hydrolysis (e.g., with dilute trifluoroacetic acid) to cleave the chiral auxiliary, affording the methyl ester of D-2,5-difluorophenylalanine.
- **Ester Hydrolysis:** The methyl ester is then hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water to yield the final product, 2,5-difluoro-D-phenylalanine.
- **Purification:** The crude amino acid is purified by standard techniques, such as recrystallization or ion-exchange chromatography.

N-Boc Protection of 2,5-difluoro-D-phenylalanine

The protection of the amino group of the synthesized 2,5-difluoro-D-phenylalanine can be achieved using di-tert-butyl dicarbonate (Boc₂O).

Workflow for N-Boc Protection:



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Caption: General workflow for the N-Boc protection of an amino acid.

Detailed General Protocol:

- Dissolution: 2,5-difluoro-D-phenylalanine is dissolved in a mixture of a suitable organic solvent (e.g., dioxane or tetrahydrofuran) and an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate.
- Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same organic solvent, is added to the amino acid solution. The reaction mixture is stirred at room

temperature for several hours or overnight.

- **Workup:** The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove any unreacted Boc₂O. The aqueous layer is then acidified to a pH of approximately 2-3 with a cold, dilute acid (e.g., hydrochloric acid or citric acid).
- **Extraction:** The acidified aqueous layer is extracted several times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications in Research and Development

Boc-2,5-difluoro-D-phenylalanine is a valuable building block for the synthesis of peptides and peptidomimetics with modified properties. The incorporation of fluorine can lead to:

- **Enhanced Metabolic Stability:** The carbon-fluorine bond is strong and can block sites of enzymatic degradation, increasing the *in vivo* half-life of a peptide.
- **Modulation of Bioactivity:** The high electronegativity of fluorine can alter the electronic properties of the phenyl ring, potentially leading to improved binding affinity and selectivity for biological targets.
- **Conformational Control:** Fluorine substitution can influence the conformational preferences of the amino acid side chain and the overall peptide backbone.

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